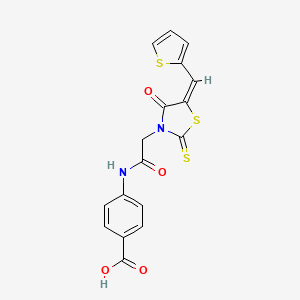

(E)-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

The compound “(E)-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid” is a thioxothiazolidine derivative characterized by a thiophen-2-ylmethylene substituent at the 5-position of the thiazolidinone core and an acetamido-benzoic acid moiety at the 3-position. Its synthesis likely involves a Knoevenagel condensation reaction between a 2-thioxothiazolidin-4-one precursor and thiophene-2-carbaldehyde, followed by coupling with 4-aminobenzoic acid derivatives . This structural framework is shared with several bioactive compounds, particularly those targeting enzyme inhibition (e.g., urease) or exhibiting anticancer activity .

Properties

IUPAC Name |

4-[[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S3/c20-14(18-11-5-3-10(4-6-11)16(22)23)9-19-15(21)13(26-17(19)24)8-12-2-1-7-25-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVOSCKLXUULHC-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound that belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₈H₁₈N₂O₃S₂

- Molecular Weight : 378.47 g/mol

This compound features a thiazolidinone ring, a thiophene moiety, and an acetamido group, contributing to its potential biological activities.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promise in the following areas:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including leukemia and breast cancer cells. The cytotoxicity is often assessed using assays such as MTT and Trypan blue exclusion tests .

- Mechanisms of Action : The mechanisms by which this compound exerts its anticancer effects include:

Case Studies

Several studies have investigated the biological activity of related thiazolidinone compounds, providing insights into the potential efficacy of this compound:

- Study on Thiazolidinone Derivatives : A study synthesized various thiazolidinone derivatives and evaluated their antiproliferative activities. Compounds similar to this compound showed moderate to strong activity against human leukemia cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death .

- Comparative Analysis : Another study compared the cytotoxic effects of several benzoic acid derivatives, highlighting that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced anticancer activity. This suggests that structural modifications can significantly influence biological activity .

Data Tables

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 5.85 | Apoptosis induction via caspase activation |

| Compound B | Hep-G2 | 7.49 | Cell cycle arrest |

| Compound C | A2058 | 4.53 | Inhibition of proliferation |

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thiazolidinones exhibit significant antitumor effects. A study highlighted that certain thiazolidinone derivatives demonstrated potent cytotoxicity against glioblastoma cells, suggesting their potential as anticancer agents . The mechanism often involves the inhibition of cell viability through apoptosis induction.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For example, several derivatives have shown promising results as inhibitors of α-amylase and urease, which are important targets in diabetes management and kidney stone formation, respectively . The identification of effective inhibitors can lead to the development of new therapeutic agents for these conditions.

Case Studies

- Antitumor Efficacy : A study conducted by Da Silva et al. examined a series of thiazolidinone derivatives, including those similar to (E)-4-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamido)benzoic acid. The findings suggested that certain compounds significantly reduced cell viability in glioblastoma multiforme cells compared to control groups .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition capabilities of thiazolidinone derivatives. The study reported that specific compounds exhibited high potency against α-amylase and urease, outperforming standard reference drugs. This suggests their potential role in developing new treatments for metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The thiophen-2-ylmethylene group in the target compound may confer enhanced π-π stacking or hydrogen-bonding capabilities compared to purely aromatic substituents (e.g., phenyl or benzyloxy groups) .

- Synthetic Efficiency : Yields for thioxothiazolidine derivatives vary widely (24–73%), likely due to steric hindrance or electronic effects of substituents. The target compound’s synthesis may require optimized conditions for the thiophene aldehyde .

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 277–280°C in ) correlate with polar substituents like benzyloxy-methoxy groups, whereas the target compound’s melting point may be lower due to the thiophene’s reduced symmetry .

- Elemental Analysis : For example, {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid shows C 58.03%, H 4.27%, N 3.18% (experimental), suggesting the target compound’s sulfur-rich structure may deviate in C/H ratios .

Q & A

What are the standard synthetic protocols for this compound?

Category: Basic Synthesis

Answer:

The synthesis typically involves a condensation reaction between a thiazolidinone-carboxylic acid derivative and a substituted aldehyde. For example:

- Reflux 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid with thiophen-2-ylmethylene aldehyde in acetic acid containing anhydrous sodium acetate (1:1.2 molar ratio) for 1 hour.

- Purify via filtration, washing with acetic acid and water, followed by recrystallization from acetic acid or acetic acid-DMF mixtures .

Key intermediates like the thiazolidinone core can be prepared by reacting 2,4-thiazolidinedione with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

How can reaction conditions be optimized to improve yield and purity?

Category: Advanced Synthesis

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or acetic acid improves condensation efficiency .

- Catalysts: Sodium hydride or piperidine accelerates Knoevenagel condensation for the arylidene formation .

- Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and adjust reflux time (e.g., 1–24 hours depending on substituent reactivity) .

- Yield optimization: For low-yielding reactions (e.g., 24% in some analogs), increase aldehyde stoichiometry (1.2–1.5 equivalents) or employ microwave-assisted synthesis to reduce side products .

What analytical techniques confirm the compound’s structure?

Category: Basic Characterization

Answer:

- 1H/13C NMR: Identify characteristic peaks, such as thiophene protons (δ 6.8–7.5 ppm), thioxo groups (C=S, ~170 ppm), and benzoic acid carbonyls (C=O, ~165 ppm) .

- Elemental analysis: Validate calculated vs. observed C, H, N, S content (e.g., deviations <0.3% indicate purity) .

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can spectral ambiguities in complex derivatives be resolved?

Category: Advanced Characterization

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions (e.g., thiophene vs. benzoic acid protons) .

- Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for stereochemical assignments .

- X-ray crystallography: Resolve Z/E isomerism in the thiophen-2-ylmethylene group, critical for bioactivity studies .

What biological activities are reported for this compound?

Category: Basic Bioactivity

Answer:

- Anticancer: Inhibits cancer cell proliferation via thiazolidinone-mediated ROS generation and apoptosis induction .

- Antimicrobial: Thioxo-thiazolidinone derivatives show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

- Enzyme inhibition: Potent inhibitor of tyrosine kinases (IC₅₀: 0.5–2 µM) due to acetamido-benzoic acid moiety .

How can analogs be designed to enhance bioactivity?

Category: Advanced Drug Design

Answer:

- Structure-activity relationship (SAR): Modify the thiophene ring (e.g., fluorobenzyl substituents) to improve lipophilicity and target binding .

- Bioisosteric replacement: Replace thiophene with pyrazole or furan to alter electronic effects and metabolic stability .

- Hybridization: Conjugate with known pharmacophores (e.g., pyridin-2-ylacetamide) to dual-target kinases and COX-2 .

How to address low synthetic yields in scale-up?

Category: Advanced Process Chemistry

Answer:

- Catalyst screening: Replace NaOAc with DMAP (4-dimethylaminopyridine) to enhance condensation efficiency .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for intermediates with low solubility .

- Degradation mitigation: Conduct reactions under inert atmosphere (N₂/Ar) to prevent thioxo group oxidation .

What are common stability challenges during storage?

Category: Advanced Stability Studies

Answer:

- Hydrolysis: The benzoic acid group is prone to esterification in alcoholic solvents; store in anhydrous DMSO at -20°C .

- Light sensitivity: Thiophen-2-ylmethylene derivatives degrade under UV light; use amber vials and antioxidant additives (e.g., BHT) .

- Thermal stability: DSC analysis shows decomposition >180°C; avoid heating during lyophilization .

How to validate biological activity mechanisms?

Category: Advanced Mechanistic Studies

Answer:

- Molecular docking: Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina; validate with site-directed mutagenesis .

- ROS assays: Measure intracellular ROS levels via DCFH-DA fluorescence in cancer cell lines (e.g., MCF-7) .

- Apoptosis markers: Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) .

What are key limitations in current research on this compound?

Category: Advanced Research Gaps

Answer:

- Sample variability: Limited structural diversity in analogs (e.g., lack of heterocyclic variations) restricts SAR conclusions .

- In vitro-in vivo disparity: Poor pharmacokinetic properties (e.g., low oral bioavailability) due to high logP (>4) .

- Degradation artifacts: Organic degradation during prolonged bioassays (e.g., 9-hour incubations) may skew IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.